molecular formula C14H11ClN2O B3054500 2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-70-5

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

Cat. No. B3054500
CAS RN: 60772-70-5
M. Wt: 258.7 g/mol
InChI Key: KVOAXJMRIMERLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C14H11ClN2O and a molecular weight of 258.7 . It is a derivative of the oxazolo[4,5-b]pyridine class of compounds .


Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridine derivatives, including “2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine”, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine” consists of a pyridine ring fused with an oxazole ring, with a 3-chloro-2,5-dimethylphenyl group attached .


Chemical Reactions Analysis

Oxazolo[4,5-b]pyridine derivatives, including “2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine”, have been found to undergo various chemical reactions. For instance, they can participate in Pd-catalyzed C-H heteroarylation with various heteroaryl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine” include its molecular formula (C14H11ClN2O), molecular weight (258.7), and its structural features .

Future Directions

The future directions for “2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their antimicrobial activities and potential applications in the development of new therapeutic agents . Further studies could also focus on the optimization of their synthesis and the exploration of their other chemical reactions .

properties

IUPAC Name

2-(3-chloro-2,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-6-10(9(2)11(15)7-8)14-17-13-12(18-14)4-3-5-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOAXJMRIMERLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577239
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

CAS RN

60772-70-5
Record name 2-(3-Chloro-2,5-dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 4
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 6
2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.